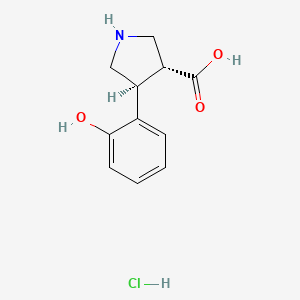

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1392213-92-1) is a pyrrolidine-based carboxylic acid derivative with a 2-hydroxyphenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₄ClNO₃, and it has a molecular weight of 243.69 g/mol . The compound is supplied by BLD Pharmatech Ltd. with a purity exceeding 95%, though specific analytical data (e.g., melting point, solubility) remain unreported in the available evidence. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical research .

Properties

IUPAC Name |

(3R,4S)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15;/h1-4,8-9,12-13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESFQNGHUQQOIZ-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a phenol derivative reacts with the pyrrolidine ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or other electrophiles/nucleophiles for substitution reactions.

Major Products

Oxidation Products: Quinones or other oxidized phenolic derivatives.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution Products: Various substituted phenolic or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity :

- Neuroprotective Effects :

- Analgesic Properties :

Case Study 1: Antidepressant Properties

A study conducted by researchers at the University of Groningen highlighted the efficacy of (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride in animal models of depression. The compound was administered in varying doses, demonstrating a significant reduction in depressive-like behaviors compared to control groups. The findings suggest that its structural features contribute to enhanced bioactivity against depression .

Case Study 2: Neuroprotection

In another research project, the neuroprotective effects of this compound were evaluated in models of Alzheimer's disease. The results indicated that it could reduce amyloid-beta toxicity and improve cognitive function in treated animals. This study emphasizes the potential for developing therapeutic agents targeting neurodegenerative conditions through structural modifications of pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Hydroxyl vs. Methoxy: The target compound’s 2-hydroxyphenyl group enables strong hydrogen bonding, advantageous for targeting polar biological interfaces.

- Fluorine vs. Chlorine : The 3-fluorophenyl analog (CAS 1284227-02-6) introduces a smaller, electronegative substituent, which may optimize binding in sterically restricted environments. The 2,5-dichlorophenyl analog (CAS 1049734-30-6) leverages chlorine’s bulk and electronegativity for halogen bonding, often critical in kinase inhibitors .

- Dimethoxyphenyl : The 3,4-dimethoxyphenyl variant (CAS 1392210-72-8) combines steric hindrance and lipophilicity, likely influencing metabolic stability and solubility .

Stereochemical and Core Structure Comparisons

Table 2: Stereochemical and Functional Group Differences

Key Observations :

- Stereochemistry : The target compound’s (3R,4S)-rel configuration may confer distinct binding preferences compared to the (3S,4R) analog (TRC-M262355), which could exhibit reversed enantioselectivity in chiral environments .

Key Observations :

- The target compound’s synthesis lacks yield data, but its purity (>95%) aligns with high-quality standards for research chemicals .

- Ureido-modified analogs (e.g., 14{6,7}) show moderate yields (67–76%) but excellent purity (>99%), achieved via NMR and MS characterization .

- The methyl ester precursor (15{1,4}) demonstrates exceptional yield (96%) and purity (96%), highlighting efficient coupling and purification strategies .

Biological Activity

(3R,4S)-rel-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group, making it a versatile molecule for various applications in biological research and drug development.

- Molecular Formula : C11H13NO3·HCl

- Molecular Weight : 241.68 g/mol

- CAS Number : 1392266-69-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group allows for the formation of hydrogen bonds with active site residues of proteins, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and analgesic properties.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting specific pathways involved in inflammation. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in cultured cells.

2. Analgesic Properties

The analgesic effects of this compound have been observed in animal models. It appears to interact with pain pathways, potentially providing a basis for developing new analgesics.

3. Receptor Binding Studies

This compound has been utilized in receptor binding studies, revealing its potential as a ligand for various biological receptors. The binding affinity and selectivity towards specific receptors are critical for understanding its therapeutic potential.

Case Studies

Several case studies have explored the biological activity of this compound:

-

In Vivo Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects in a rat model.

- Method : Rats were administered varying doses of the compound prior to inducing inflammation.

- Results : A significant reduction in paw edema was observed compared to control groups, indicating effective anti-inflammatory action.

-

Analgesic Efficacy Assessment :

- Objective : To assess pain relief in mice using the tail-flick test.

- Method : Mice were treated with the compound and subjected to thermal nociception tests.

- Results : Treated mice exhibited prolonged latency to respond to heat stimuli, suggesting effective analgesic properties.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | In vitro cytokine assay | Reduced pro-inflammatory cytokine levels |

| Analgesic | Tail-flick test in mice | Increased latency in response to heat |

| Receptor binding | Radiolabeled ligand binding assays | High affinity for specific receptors |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing (3R,4S)-rel-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how is stereochemical integrity maintained?

- Methodology :

- Step 1 : Start with a trifluoromethyl-substituted pyrrolidine precursor (e.g., 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid) as the parent compound. Methylation at the 1-position is achieved using methyl iodide under basic conditions (e.g., NaH in THF) .

- Step 2 : Introduce the 2-hydroxyphenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) with 2-hydroxyphenylboronic acid. Use chiral ligands like BINAP to retain the (3R,4S) configuration .

- Step 3 : Convert the free base to the hydrochloride salt using HCl in anhydrous ether. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How is the enantiomeric purity of this compound verified, and what analytical techniques are recommended?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:ethanol (80:20) and UV detection at 254 nm. Compare retention times with racemic standards to confirm enantiomeric excess (>98%) .

- 1H NMR with Chiral Shift Reagents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to the sample. Splitting of proton signals (e.g., pyrrolidine ring protons) confirms stereochemical homogeneity .

Q. What are the key structural analogs of this compound, and how do their functional groups influence activity?

- Comparative Analysis :

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across different receptor subtypes?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding. For example, inconsistent Ki values at GABA-A vs. NMDA receptors may arise from divergent binding modes .

- Molecular Dynamics (MD) Simulations : Model interactions of the hydroxylphenyl group with receptor pockets (e.g., GluN2B subunit vs. GABA-A β3 subunit). Identify key residues (e.g., Arg485 in GluN2B) that stabilize binding .

Q. What experimental strategies optimize reaction yields when synthesizing derivatives with bulky substituents?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time for sterically hindered intermediates (e.g., tert-butoxycarbonyl-protected analogs) by 50–70% using controlled microwave heating (100°C, 150 W) .

- Flow Chemistry : Employ continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to mitigate side reactions in cross-coupling steps .

Q. How can researchers design SAR studies to differentiate between stereoisomers and evaluate their pharmacological profiles?

- Methodology :

- Parallel Synthesis : Prepare all four stereoisomers [(3R,4S), (3S,4R), (3R,4R), (3S,4S)] via divergent routes. Compare their IC₅₀ values in functional assays (e.g., calcium flux assays for ion channel modulation) .

- Crystallography : Co-crystallize each isomer with target proteins (e.g., monoamine oxidases) to resolve binding pose differences. Use synchrotron X-ray sources (λ = 0.978 Å) for high-resolution data .

Q. What are the best practices for analyzing contradictory stability data under varying pH conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation products via LC-MS (ESI+ mode). Note that the hydroxylphenyl group is prone to oxidation at pH > 10, forming quinone derivatives .

- pH-Rate Profiling : Plot degradation rate constants (k) vs. pH to identify instability "hotspots." Use Arrhenius equations to extrapolate shelf-life under storage conditions .

Methodological Notes

- Purity Standards : Ensure ≥98% purity via orthogonal methods (HPLC, NMR, elemental analysis) for reproducible biological assays .

- Data Reproducibility : Pre-screen solvents (e.g., DMSO lot-to-lot variability) for cellular assays to avoid false negatives .

- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, which may require fume hood use due to HCl release during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.